2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidoindole Derivatives : The compound is a part of the pyrimidoindole family, which has been synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates. These compounds are formed via reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to various pyrimidoindole derivatives with potential biological activities (Shestakov et al., 2009).
Antimicrobial Applications : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study found that certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which include similar structural features, exhibited significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Cardiac and Nephrotropic Activities : Research into pyridazino(4,5-b)indole-1-acetamide compounds, related to the structure of the compound , has indicated potential cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Crystal Structure Analysis : Studies have also been conducted to understand the crystal structures of similar compounds, which aids in the understanding of their chemical behavior and potential applications in various fields (Subasri et al., 2017).
Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for anti-HIV activity. Specifically, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide and its derivatives showed promising results in inhibiting the replication of HIV-1 and HIV-2 strains (Selvam et al., 2001).
Antitumor Activity : Certain derivatives within the same chemical family have demonstrated antitumor activities, potentially offering new avenues for cancer treatment research (Alqasoumi et al., 2009).
Potential in Positron Emission Tomography (PET) Imaging : The synthesis and evaluation of pyridazinoindole compounds, related to the compound , have shown potential for use in PET imaging of translocator protein (TSPO) in cancer research (Cheung et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Indole derivatives are known to interact with a variety of biochemical pathways, so this compound may have a broad spectrum of biological activities .
Pharmacokinetics
The compound’s metabolism and excretion would likely be influenced by its chemical structure and the specific enzymes present in the body .
Result of Action
Given the diversity of biological activities associated with indole derivatives, the effects could range from antimicrobial to anti-inflammatory activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups. Similarly, temperature and the presence of other molecules could influence the compound’s efficacy by affecting its conformation and interactions with its targets .
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c21-30(28,29)14-7-5-13(6-8-14)9-10-22-17(26)11-25-12-23-18-15-3-1-2-4-16(15)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYSSKWPDMDJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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